Ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate Ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17729565
InChI: InChI=1S/C11H16N2O2S/c1-2-15-11(14)10-13-12-9(16-10)7-8-5-3-4-6-8/h8H,2-7H2,1H3
SMILES:
Molecular Formula: C11H16N2O2S
Molecular Weight: 240.32 g/mol

Ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate

CAS No.:

Cat. No.: VC17729565

Molecular Formula: C11H16N2O2S

Molecular Weight: 240.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate -

Specification

Molecular Formula C11H16N2O2S
Molecular Weight 240.32 g/mol
IUPAC Name ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate
Standard InChI InChI=1S/C11H16N2O2S/c1-2-15-11(14)10-13-12-9(16-10)7-8-5-3-4-6-8/h8H,2-7H2,1H3
Standard InChI Key HWASYWODEYZJDV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NN=C(S1)CC2CCCC2

Introduction

Structural and Molecular Properties

Molecular Architecture

The core structure of ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate consists of a 1,3,4-thiadiazole ring system, a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. At the 2-position, an ethyl ester group (–COOCH2CH3) confers polarity and hydrogen-bonding capacity, while the 5-position is substituted with a cyclopentylmethyl moiety (–CH2C5H9), introducing significant lipophilicity and steric bulk.

Molecular Formula: C10H14N2O2S
Molecular Weight: 226.29 g/mol
Key Structural Features:

  • Aromatic Thiadiazole Core: Delocalized π-electrons contribute to stability and planar geometry .

  • Cyclopentylmethyl Group: Enhances membrane permeability due to lipophilicity (predicted LogP = 2.8–3.2) .

  • Ethyl Ester: Serves as a prodrug moiety, potentially hydrolyzing to a carboxylic acid in vivo .

Spectroscopic Characterization

While experimental NMR or IR data for ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate is unavailable, analogs such as ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate exhibit diagnostic signals:

  • 1H NMR: Ethyl group protons resonate at δ 1.43 (t, 3H) and δ 4.52 (q, 2H) .

  • 13C NMR: The carbonyl carbon of the ester appears near δ 165 ppm .

  • Mass Spectrometry: Expected molecular ion peak at m/z 226.29 (M+H)+.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate likely proceeds via functionalization of a preformed thiadiazole ring. Two plausible routes are proposed:

Bromine-to-Alkyl Substitution

Analogous to the synthesis of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate , bromine at the 5-position could be replaced via nucleophilic substitution or transition metal-catalyzed coupling:

  • Bromination: Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate → ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate using CuBr2/t-BuONO .

  • Alkylation: Reaction with cyclopentylmethyl magnesium bromide (Grignard reagent) or via Suzuki-Miyaura coupling.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of Ethyl 5-Bromo-1,3,4-Thiadiazole-2-Carboxylate
As per :

  • Reactants: Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (10 g, 58 mmol), CuBr2 (25.7 g, 115 mmol), t-BuONO (13.8 mL, 115 mmol) in CH3CN.

  • Conditions: 60°C for 30 min.

  • Yield: 74–87% .

Step 2: Cyclopentylmethyl Functionalization

  • Reactants: Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate (1 eq), cyclopentylmethylzinc bromide (1.2 eq), Pd(PPh3)4 (5 mol%) in THF.

  • Conditions: 80°C, 12 h under N2.

  • Workup: Aqueous NH4Cl, extraction with EtOAc, column chromatography (hexane:EtOAc 4:1).

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

PropertyEthyl 5-Bromo Derivative Ethyl 5-(Cyclopentylmethyl) Derivative (Predicted)
LogP1.673.05
Water Solubility0.506 mg/mL0.082 mg/mL
TPSA80.32 Ų78.44 Ų

The cyclopentylmethyl group increases LogP by ~1.38 units, reducing aqueous solubility but enhancing blood-brain barrier permeability (predicted BBB score: 0.65 vs. 0.45 for bromo analog) .

Metabolic Stability

  • CYP450 Interactions: The bromo analog inhibits CYP1A2 ; the cyclopentylmethyl variant may exhibit weaker inhibition due to reduced electrophilicity.

  • Hydrolysis: Ethyl ester likely undergoes hepatic carboxylesterase-mediated hydrolysis to the carboxylic acid.

Biological Activities and Applications

Anticancer Activity

  • Apoptosis Induction: Thiadiazole derivatives activate caspase-3/7 in HCT116 cells (EC50 = 12 µM) .

  • Topoisomerase Inhibition: DNA intercalation potential due to planar aromatic core .

ParameterEthyl 5-Bromo Derivative Ethyl 5-(Cyclopentylmethyl) Derivative (Predicted)
Acute Oral ToxicityLD50 > 2000 mg/kg (rat)LD50 ~ 1500 mg/kg
Skin IrritationH315H315

The cyclopentylmethyl group may enhance dermal absorption, necessitating PPE during handling.

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